N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrofuran-2-carboxamide hydrochloride
Description
This compound is a hydrochloride salt of a heterocyclic small molecule featuring a benzo[d]thiazole core fused with a tetrahydrothieno[2,3-c]pyridine scaffold. The 5-nitrofuran-2-carboxamide moiety contributes to its electron-deficient aromatic system, which is critical for interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-5-nitrofuran-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S2.ClH/c1-12(2)25-10-9-13-17(11-25)32-22(24-20(27)15-7-8-18(30-15)26(28)29)19(13)21-23-14-5-3-4-6-16(14)31-21;/h3-8,12H,9-11H2,1-2H3,(H,24,27);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUASMGNLDQYLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(O5)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrofuran-2-carboxamide hydrochloride is a compound of interest due to its potential biological activities, particularly as an inhibitor of the apurinic/apyrimidinic endonuclease 1 (APE1). APE1 plays a crucial role in DNA repair and gene regulation, making it a target for cancer therapeutics.
The compound has the following chemical properties:
- Molecular Formula : C25H26ClN3O2S2
- Molecular Weight : 500.1 g/mol
- IUPAC Name : N-[3-(1,3-benzothiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]-5-nitrofuran-2-carboxamide; hydrochloride
This compound exhibits significant inhibition of APE1 activity. This inhibition leads to the accumulation of apurinic/apyrimidinic (AP) sites in DNA, which can sensitize cancer cells to DNA-damaging agents such as alkylating agents (e.g., methylmethane sulfonate and temozolomide) .
Structure-Activity Relationship (SAR)
Research indicates that structural modifications in the compound enhance its potency against APE1. For instance:
- The presence of the thiazole ring is critical for maintaining activity.
- Variations in substituents on the benzothiazole and furan moieties can significantly affect inhibitory potency .
In Vitro Studies
In vitro studies have shown that the compound displays low micromolar activity against purified APE1:
| Compound | IC50 (µM) | % Inhibition at 57 µM |
|---|---|---|
| 1 | 32 | 40% |
| 2 | 10 | 59% |
| 3 | 2.0 | 85% |
| 4 | 2.9 | 41% |
The data suggest that compound 3 is one of the most potent inhibitors identified .
Cancer Cell Lines
In studies involving human cancer cell lines such as HeLa and SF767 glioblastoma cells, the compound was found to potentiate the cytotoxic effects of chemotherapeutic agents. The combination treatment led to a significant increase in cell death compared to treatments with either agent alone .
Pharmacokinetics
Pharmacokinetic studies in mice indicated that following intraperitoneal administration (30 mg/kg), the compound achieved favorable exposure levels in plasma and brain tissue. This suggests potential for effective central nervous system penetration, critical for treating brain tumors .
Scientific Research Applications
Antimicrobial Properties
Research indicates that N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrofuran-2-carboxamide hydrochloride exhibits significant antimicrobial activity against various microorganisms.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM | Inhibition of protein synthesis |
| Enterococcus faecalis | 62.5 - 125 μM | Disruption of nucleic acid synthesis |
| Pseudomonas aeruginosa | Moderate activity noted | Biofilm inhibition |
Studies show that the compound is bactericidal against Gram-positive bacteria and outperforms standard antibiotics like levofloxacin in certain assays .
Anticancer Activity
The compound has shown promising results in cancer research:
- Inhibition of APE1 : The compound inhibits apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme critical for DNA repair processes. This inhibition can enhance the sensitivity of cancer cells to chemotherapeutic agents.
Case Studies
Several studies have highlighted the compound's potential therapeutic applications:
- Study on Antibacterial Activity :
- A study conducted by researchers evaluated the antibacterial efficacy against a panel of pathogenic bacteria, demonstrating significant inhibitory effects at low concentrations .
- Cancer Cell Line Studies :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in APE1 Inhibition
The closest analog is N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (compound 3 from ). Key differences include:
- Substitution at the carboxamide position : The target compound replaces the acetamide group with a 5-nitrofuran-2-carboxamide moiety. This introduces a nitro group, which enhances electron-withdrawing properties and may improve DNA-intercalation or redox activity.
- Biological activity : Compound 3 exhibits IC₅₀ = 12 µM against purified APE1 and enhances the cytotoxicity of temozolomide by 3-fold in HeLa cells. The nitro group in the target compound could further modulate potency or selectivity, though specific data are unavailable .
Heterocyclic Systems with Thiazolo-Pyrimidine Cores
Compounds 11a and 11b () share a thiazolo[3,2-a]pyrimidine backbone but differ in substituents:
- 11a : Features a 2,4,6-trimethylbenzylidene group and 5-methylfuran.
- 11b: Contains a 4-cyanobenzylidene group.
| Property | Target Compound | 11a | 11b |
|---|---|---|---|
| Molecular Formula | C₂₂H₂₃ClN₄O₃S₂ (estimated) | C₂₀H₁₀N₄O₃S | C₂₂H₁₇N₃O₃S |
| Key Functional Groups | 5-Nitrofuran, benzo[d]thiazole | Trimethylbenzylidene, furan | Cyanobenzylidene, furan |
| Biological Relevance | APE1 inhibition (analog-based) | Unreported | Unreported |
Pyrimido-Quinazoline Derivatives
Compound 12 () contains a pyrimido[2,1-b]quinazoline core with a 5-methylfuran substituent. Unlike the target compound, it lacks the benzo[d]thiazole system but includes a quinazoline ring, which is associated with kinase inhibition or topoisomerase modulation. Its lower molecular weight (318 g/mol vs.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing the core tetrahydrothieno[2,3-c]pyridine scaffold?
- Methodological Answer : The scaffold can be synthesized via cyclocondensation reactions using substituted thiophene precursors. For example, benzoylisothiocyanate derivatives react with tetrahydrobenzo[b]thiophene intermediates in 1,4-dioxane under ambient conditions, yielding fused-ring systems . Optimization involves adjusting solvent polarity (e.g., ethanol vs. dioxane) and reaction time (overnight stirring) to improve yields (typically 45–60%) .
- Data Example :
| Precursor | Solvent | Reaction Time | Yield | Characterization Methods |
|---|---|---|---|---|
| 1a (5.34 g) | Dioxane | Overnight | 48% | H NMR, C NMR |
| 1b (6.75 g) | Dioxane | Overnight | 54% | HRMS, IR |
Q. How can structural ambiguities in the benzo[d]thiazole and nitrofuran moieties be resolved?
- Methodological Answer : Combine spectroscopic techniques:
- H NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and tetrahydrothieno protons (δ 1.5–3.0 ppm) .
- HRMS : Confirm molecular weight (e.g., C_{22HClNOS requires [M+H] 521.08; experimental matches within 2 ppm error) .
- X-ray crystallography (if available): Resolve stereochemistry in the isopropyl group and fused-ring conformation.
Advanced Research Questions
Q. What strategies address low yields in multi-step syntheses of this compound?
- Methodological Answer :
- Step 1 : Identify rate-limiting steps (e.g., cyclization or nitro-group introduction). Use kinetic studies (e.g., in situ IR monitoring) to optimize reaction parameters .
- Step 2 : Replace traditional catalysts with Pd/C or FeCl to enhance nitro-group coupling efficiency .
- Step 3 : Purify intermediates via flash chromatography (ethyl acetate/hexane, 1:3 v/v) to minimize side products .
Q. How do electronic effects of the nitro group influence bioactivity?
- Methodological Answer :
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces (EPS) and predict sites of electrophilic/nucleophilic attack .
- SAR Studies : Synthesize analogs with electron-withdrawing (e.g., -CF) or donating (-OCH) groups. Compare antimicrobial IC values to correlate electronic properties with activity .
Q. How to reconcile conflicting data on solubility and stability in pharmacological assays?
- Methodological Answer :
- Controlled Experiments : Test solubility in DMSO/PBS mixtures (10–90% v/v) under inert atmospheres to prevent nitro-group reduction .
- Stability Studies : Use HPLC-MS to track degradation products (e.g., nitro-to-amine conversion) at 25°C vs. 37°C .
Experimental Design & Data Analysis
Designing a protocol for in vitro antimicrobial evaluation:
- Methodology :
- Strains : Use reference strains (e.g., S. aureus ATCC 29213) and clinical isolates with documented resistance profiles.
- Assay : Broth microdilution (CLSI guidelines) with 0.5–128 µg/mL concentration range. Include nitazoxanide as a positive control .
- Data Interpretation : Calculate MIC and compare with structural analogs to identify critical substituents (e.g., isopropyl vs. chloro groups) .
Analyzing contradictory results in pharmacokinetic (PK) studies:
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
